2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Overview
Description
The compound “2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, an amino group, a methylthiazole group, and an ethyl ester group attached to a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amino group might participate in reactions with acids, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the ester group might undergo hydrolysis or other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The ethyl ester and anilide of thiazole-2-carboxylic acid serve as starting compounds for synthesizing various derivatives, including 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester. Methods involve acylation, methylation, and conversion to esters, demonstrating the compound's versatility in chemical synthesis (Dovlatyan et al., 2004).
Structural Analysis : X-ray crystallography and various spectroscopic techniques, such as NMR, MS, and IR, are used to investigate the structure and properties of related compounds. This demonstrates the compound's utility in studying chemical structures and interactions (Wang & Dong, 2009).
Tautomeric Studies : Research on esters and amides of 2-N-labeled 4-methylthiazole-5-carboxylic acids, including variations similar to the subject compound, helps understand amine-imine tautomerism. This is vital for insights into chemical equilibrium and molecular behavior (Hyengoyan et al., 2005).
Biological Applications
Antimicrobial Activities : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound closely related to the subject molecule, have been synthesized and tested for antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents (Desai et al., 2019).
Biological Activity Evaluation : Synthesized derivatives of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid show good in vivo activity, suggesting their potential in developing antithrombotic agents. This exemplifies the compound's significance in medicinal chemistry and drug development (Babu et al., 2016).
Immunological Activity : Studies on similar isothiazole derivatives, which include ethyl ester groups and aminoacylamino groups, indicate their potential immunological activity. This research opens avenues for their use in developing immunomodulatory drugs (Lipnicka & Zimecki, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It’s known that the compound binds with high affinity to its targets, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The bioavailability of similar compounds is influenced by their chemical structure and the presence of functional groups .
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(2-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLSTTGCYQYFAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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